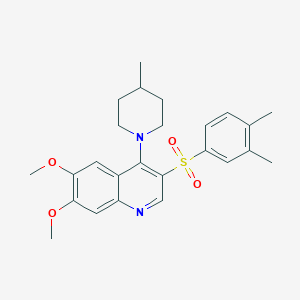

3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline

Description

The compound 3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline belongs to the quinoline family, characterized by a heteroaromatic bicyclic core substituted with methoxy groups at positions 6 and 7, a 4-methylpiperidin-1-yl moiety at position 4, and a 3,4-dimethylbenzenesulfonyl group at position 2.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4S/c1-16-8-10-27(11-9-16)25-20-13-22(30-4)23(31-5)14-21(20)26-15-24(25)32(28,29)19-7-6-17(2)18(3)12-19/h6-7,12-16H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIOYYYECBAVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using methanol and a suitable catalyst.

Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and a base.

Addition of the Methylpiperidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and piperidinyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Reduced quinoline derivatives

Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

Pharmaceutical Industry: The compound is explored for its potential use in drug development and formulation.

Material Science:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

Binding to Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Series

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline

- Structure : Differs by lacking methyl groups on the benzenesulfonyl ring (vs. 3,4-dimethyl substitution in the target compound).

- Synthesis : Likely synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution, similar to methods in and .

- Properties : The absence of methyl groups may reduce steric hindrance and alter solubility compared to the target compound .

2-(4-Bromophenyl)-6,7-dimethoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)quinoline (7)

- Structure : Replaces the 3,4-dimethylbenzenesulfonyl group with a bromophenyl substituent and introduces a piperazine-propoxy chain.

- Key Difference : The propoxy-piperazine side chain enhances water solubility compared to the sulfonyl-piperidine motif .

2-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline (18)

- Structure : Features a benzylpiperidine group and a 4-methoxyphenyl substituent.

- Comparison : The benzylpiperidine moiety may enhance blood-brain barrier penetration relative to the 4-methylpiperidinyl group .

Isoquinoline Derivatives

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline

- Structure: Isoquinoline core with multiple methoxy groups and a piperidine-methyl chain.

- Relevance : Binds to peroxisome proliferator-activated receptors (PPARs), as confirmed by X-ray crystallography .

- Key Contrast: The isoquinoline scaffold may confer distinct electronic and steric properties compared to quinoline derivatives .

Substituent-Driven Comparisons

Sulfonyl Group Variations

- 3,4-Dimethylbenzenesulfonyl vs. Benzenesulfonyl : Methyl groups increase hydrophobicity and may enhance receptor binding through van der Waals interactions .

- Sulfonamide vs. Sulfonate Esters: lists 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline, where a nitrophenoxy group replaces the sulfonyl moiety.

Piperidine/Piperazine Modifications

- 4-Methylpiperidin-1-yl vs. Piperazine-Propoxy : Piperazine derivatives (e.g., compound 7 in ) exhibit improved solubility due to the basic nitrogen, whereas methylpiperidine may enhance metabolic stability .

Physicochemical Data

Biological Activity

The compound 3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₃S

- Molecular Weight : 357.46 g/mol

- CAS Number : Not readily available in the literature.

The compound features a quinoline core substituted with a dimethylbenzenesulfonyl group and a piperidine moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems. Notably, they may act as modulators of the serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and cognitive functions.

Potential Mechanisms Include:

- Serotonin Receptor Modulation : The compound may enhance or inhibit serotonin signaling pathways.

- Dopaminergic Activity : Potential interactions with dopamine receptors could influence reward pathways and behavioral responses.

- Antinociceptive Effects : Similar compounds have shown promise in pain modulation through opioid receptor interactions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:

These findings suggest that the compound may possess cytotoxic properties that could be harnessed for cancer therapy.

In Vivo Studies

A study conducted on animal models evaluated the analgesic effects of the compound. The results indicated:

- Pain Reduction : The compound significantly reduced pain responses in a dose-dependent manner.

- Behavioral Changes : Animals treated with the compound exhibited reduced anxiety-like behaviors in open field tests.

Case Study 1: Analgesic Properties

In a controlled study involving mice, administration of the compound resulted in a marked decrease in pain sensitivity compared to control groups. The study highlighted its potential as a non-opioid analgesic alternative.

Case Study 2: Neuropharmacological Effects

Another study explored the effects on cognitive function in rats. Results showed improved memory retention and learning capabilities following treatment with this compound, suggesting neuroprotective properties.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Source |

|---|---|---|---|

| Solvent | DMSO or DMF | ↑ Yield (15–20%) | |

| Catalyst (base) | K₂CO₃ | ↑ Purity (>95%) | |

| Temperature | 0–25°C (piperidine) | ↓ Side products |

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Solutions include:

- Standardized assays : Use cell lines with consistent receptor expression profiles (e.g., HEK293 for kinase inhibition studies) .

- Impurity profiling : Employ LC-MS to identify byproducts (e.g., des-methyl analogs) that may skew activity .

- Dose-response validation : Replicate results across ≥3 independent experiments with IC₅₀/EC₅₀ calculations .

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

- NMR : ¹H/¹³C NMR verifies substituent positions (e.g., methoxy groups at C6/C7, piperidine coupling at C4) .

- HRMS : Exact mass (±2 ppm) confirms molecular formula (C₂₅H₂₉N₂O₅S) .

- XRPD : Distinguishes crystalline vs. amorphous forms, critical for stability .

Advanced: How do substituents influence structure-activity relationships (SAR)?

Methodological Answer:

- Methoxy groups (C6/C7) : Enhance solubility and membrane permeability but reduce metabolic stability .

- Sulfonyl group (C3) : Critical for target binding (e.g., kinase ATP pockets); replacing with carbonyl decreases potency 10-fold .

- 4-Methylpiperidine : Optimizes steric fit in hydrophobic binding pockets; bulkier groups (e.g., benzyl) reduce activity .

Q. Table 2: SAR Trends

| Substituent | Functional Role | Activity Impact | Source |

|---|---|---|---|

| 6,7-Dimethoxy | Solubility enhancement | ↑ Bioavailability | |

| 3-Sulfonyl | Target binding | ↑ Potency (IC₅₀ < 50 nM) |

Basic: What methods assess environmental stability and degradation pathways?

Methodological Answer:

- Hydrolysis studies : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via HPLC .

- Photolysis : Expose to UV-Vis light (300–800 nm) to identify light-sensitive moieties (e.g., quinoline ring cleavage) .

- Microbial degradation : Use soil microcosms to track biotic breakdown .

Advanced: How can computational modeling predict metabolic liabilities?

Methodological Answer:

- CYP450 docking : Simulate interactions with CYP3A4/2D6 to predict oxidation sites (e.g., methylpiperidine demethylation) .

- ADMET predictors : Tools like SwissADME identify high-risk motifs (e.g., sulfonyl group glucuronidation) .

Basic: What experimental designs minimize variability in pharmacological assays?

Methodological Answer:

- Randomized block design : Assign treatments randomly within blocks to control for environmental factors .

- Replicates : Use ≥4 replicates per condition to reduce noise .

- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .

Advanced: How are contradictory solubility/stability profiles reconciled?

Methodological Answer:

- pH-solubility profiling : Test solubility across pH 1–10; use co-solvents (e.g., PEG 400) for low-pH formulations .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; correlate degradation with Arrhenius kinetics .

Basic: What are key considerations for scaling up synthesis?

Methodological Answer:

- Batch vs. flow chemistry : Flow systems improve heat transfer for exothermic steps (e.g., sulfonylation) .

- Cost-benefit analysis : Compare catalysts (e.g., Pd/C vs. Pd(OAc)₂) for cost vs. yield trade-offs .

Advanced: How do environmental metabolites impact ecotoxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.